Enantioselective Synthesis: 92% ee Achieved via Chiral Lithium Amide Method Outperforms Racemic Mixtures
The chiral lithium amide-mediated transformation of cyclohexene oxide yields (S)-2-cyclohexen-1-ol with an enantiomeric excess (ee) of 92%, providing a substantially higher stereochemical purity than racemic 2-cyclohexen-1-ol (0% ee) or alternative asymmetric reduction methods [1]. This high ee enables downstream stereoselective total synthesis applications, such as the first total synthesis of (4S)-trans-β-elemenone [2].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 92% ee for (S)-2-cyclohexen-1-ol |
| Comparator Or Baseline | Racemic 2-cyclohexen-1-ol (0% ee) |
| Quantified Difference | 92 percentage points higher ee |
| Conditions | Chiral lithium amide prepared from butyllithium and (S)-2-(disubstituted aminomethyl)pyrrolidines |
Why This Matters
Procurement of high-ee (S)-2-cyclohexen-1-ol is critical for stereoselective synthetic routes where racemic material would yield unwanted enantiomers, reducing overall yield and complicating purification.
- [1] Asami M. An asymmetric transformation of cyclohexene oxide to (S)-2-cyclohexen-1-ol by chiral lithium amides. Chemistry Letters. 1984;13(5):829-832. doi:10.1246/cl.1984.829. View Source
- [2] Sato T., Gotoh Y., Watanabe M., Fujisawa T. Stereoselective total synthesis of (4S)-trans-β-elemenone from (S)-2-cyclohexen-1-ol. Chemistry Letters. 1983;12(10):1533-1536. doi:10.1246/cl.1983.1533. View Source
